3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone
Description
The compound 3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone is a heterocyclic molecule featuring a quinoxalinone core fused with a hydrazino linker, a piperidinylidene moiety, and a 3-nitro-2-pyridinyl substituent. The nitro group at the pyridine ring and the hydrazino-quinoxalinone backbone are critical for its interactions with biological targets .
Properties
IUPAC Name |
3-[2-[1-(3-nitropyridin-2-yl)piperidin-4-ylidene]hydrazinyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c26-18-16(20-13-4-1-2-5-14(13)21-18)23-22-12-7-10-24(11-8-12)17-15(25(27)28)6-3-9-19-17/h1-6,9H,7-8,10-11H2,(H,20,23)(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGWDEFPVYIXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC2=NC3=CC=CC=C3NC2=O)C4=C(C=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-nitro-2-pyridinyl precursor: This involves the nitration of 2-pyridinol to obtain 3-nitro-2-pyridinol, which is then converted to 3-nitro-2-pyridinyl chloride using phosphorus pentachloride and phosphoryl chloride.
Formation of piperidinylidene intermediate: The 3-nitro-2-pyridinyl chloride is reacted with piperidine to form the corresponding piperidinylidene derivative.
Hydrazino linkage formation: The piperidinylidene derivative is then reacted with hydrazine hydrate to form the hydrazino intermediate.
Cyclization to quinoxalinone: Finally, the hydrazino intermediate undergoes cyclization with an appropriate quinoxalinone precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Aminated derivatives: Formed by reduction of the nitro group.
Substituted hydrazino derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazino group can form covalent bonds with nucleophilic sites in enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Key Research Findings and Gaps
- Enzyme Inhibition: The hydrazino-quinoxalinone scaffold (as in ’s 3f) is critical for sPLA2 inhibition. The target compound’s nitro-pyridinyl group may enhance binding but requires validation .
- Antimicrobial Activity: and highlight the role of hydrazino derivatives in antibacterial action. The target compound’s nitro group could improve lipophilicity and penetration .
- Structural Nuances : The position of nitro groups (pyridine vs. benzene) and piperidinylidene substituents significantly alter biological targets, as seen in and .
Biological Activity
The compound 3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the quinoxaline scaffold : This is usually achieved through cyclization reactions involving o-phenylenediamine and appropriate carbonyl compounds.
- Hydrazine derivatization : The introduction of the hydrazino group is crucial for enhancing biological activity.
- Piperidine and pyridine modifications : These moieties are often incorporated to improve solubility and bioactivity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Quinoxaline derivatives, including the target compound, have been reported to exhibit significant anticancer properties. The mechanisms of action include:
- Inhibition of key signaling pathways : Many quinoxaline derivatives inhibit pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer progression .
- Cytotoxic effects on cancer cell lines : Studies have shown that compounds similar to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. For instance, related quinoxaline derivatives demonstrated IC50 values of 1.9 µg/mL for HCT-116 cells .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of bacterial strains. The mechanisms include:
- Disruption of bacterial cell membranes : Similar quinoxaline derivatives have been shown to disrupt membrane integrity, leading to cell death.
- Inhibition of bacterial enzymes : Some studies report that these compounds can inhibit enzymes critical for bacterial survival, such as cyclooxygenase (COX) and lactate dehydrogenase (LDH) .
Case Studies
- Anticancer Evaluation : A study evaluated various quinoxaline derivatives, including hydrazinoquinoxalines, for their anticancer activity. The results indicated that certain derivatives exhibited superior inhibitory effects against tumor cells compared to standard chemotherapeutics like doxorubicin, with IC50 values significantly lower than 10 µg/mL .
- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of synthesized quinoxaline derivatives using the cup-plate agar diffusion method. Compounds demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria, with some showing comparable efficacy to standard antibiotics like Ofloxacin .
Data Summary
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Validate hydrazine N–H stretches (~3200 cm⁻¹) and carbonyl (C=O) peaks (~1650 cm⁻¹).
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and piperidinylidene CH₂ groups (δ 2.5–3.5 ppm).
Advanced Consideration : Use MALDI-TOF MS to confirm molecular weight (e.g., [M+H]⁺ = 481 for intermediates) .
How do solvent choices impact reaction yields in key synthetic steps?
Q. Advanced Research Focus
- Cyclization : Polar aprotic solvents (DMF) enhance oxazolidinone formation but may increase side reactions.
- Hydrolysis : Aqueous HCl/acetone mixtures improve pyruvic acid yields compared to pure H₂O.
Optimization : Screen solvent mixtures (e.g., MeOH/H₂O) using Design of Experiments (DoE) to balance yield and purity .
What are the implications of tautomerism in intermediates, and how can they be resolved?
Advanced Research Focus
Tautomers (e.g., keto-enol forms in pyruvic acids) complicate spectral interpretation. Solutions:
- Variable-temperature NMR to observe dynamic equilibria.
- X-ray crystallography to confirm solid-state structures.
Case Study : Hinsberg-Körner reaction intermediates exhibit tautomerism, with one form dominating (55:45 ratio) .
How can researchers scale up synthesis while maintaining reproducibility?
Q. Advanced Research Focus
- Batch Process : Maintain stoichiometric ratios and heating/cooling rates during scale-up.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor critical steps.
Challenges : Address exothermic reactions during Na₂S₂O₄ reduction by gradual reagent addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
